
2,4-Dibromo-5-fluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Br2FS. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is a derivative of benzenethiol and is used in various chemical reactions and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the bromination of 5-fluorobenzenethiol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Debrominated derivatives.
Substitution: Substituted benzenethiol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-fluorobenzenethiol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-5-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-5-fluorobenzonitrile: Similar structure but with a nitrile group instead of a thiol group.
2,4-Dibromo-5-fluorobenzoic acid: Contains a carboxylic acid group instead of a thiol group.
2,4-Dibromo-5-fluorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
2,4-Dibromo-5-fluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, fluorine, and thiol groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H3Br2FS |
|---|---|
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
2,4-dibromo-5-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Br2FS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
InChI-Schlüssel |
WRSGBQOTQHQHFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



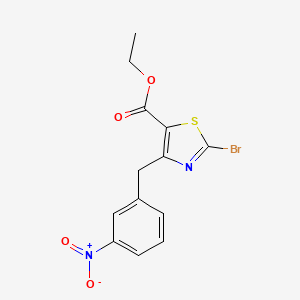

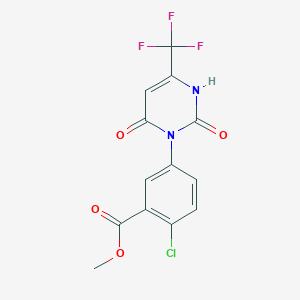
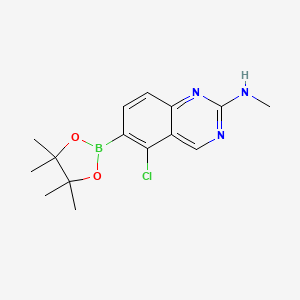
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
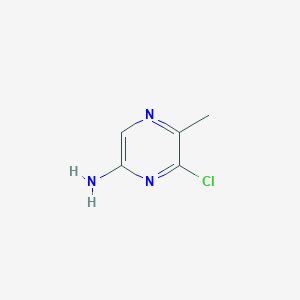
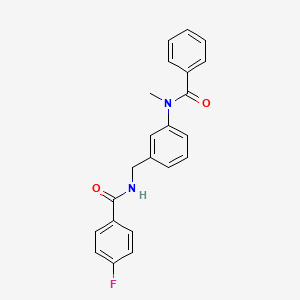


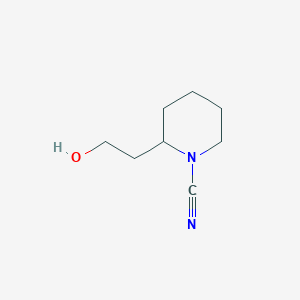
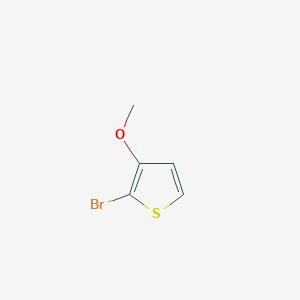
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)
